3-(4-iodophenyl)-5-methyl-1H-1,2,4-triazole
Overview
Description
The compound “3-(4-iodophenyl)-5-methyl-1H-1,2,4-triazole” is a triazole derivative. Triazoles are a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring . The 4-iodophenyl group is a phenyl ring with an iodine atom at the 4th position .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, triazole synthesis often involves the reaction of azides with alkynes, a process known as the Huisgen cycloaddition . Another common method is the reaction of thiosemicarbazides with α,β-unsaturated carbonyl compounds .Molecular Structure Analysis
The molecular structure of “this compound” would likely feature a triazole ring attached to a 4-iodophenyl group and a methyl group .Chemical Reactions Analysis
Triazoles can participate in various chemical reactions, including N-alkylation and N-arylation, oxidation, reduction, and cycloaddition reactions .Scientific Research Applications
Angiotensin II Antagonists
3,4,5-trisubstituted 4H-1,2,4-triazoles, including structures similar to 3-(4-iodophenyl)-5-methyl-1H-1,2,4-triazole, have been synthesized and evaluated as angiotensin II (AII) antagonists. These compounds, particularly with certain benzylthio groups at C5, have shown significant potency and long duration of action in blocking the AII pressor response in rats, indicating potential therapeutic applications in cardiovascular diseases (Ashton et al., 1993).
Synthesis of Resveratrol Analogues
1,2,4-Triazoles have been utilized in the synthesis of resveratrol analogues, which exhibit moderate antibacterial activity and promising antiproliferative effects against certain cancer cell lines. The deprotometalation and iodolysis of 1,2,4-triazoles have facilitated the creation of these bioactive compounds (Nagaradja et al., 2015).
Antimicrobial Studies
1,2,4-Triazole derivatives, including those with halogen substituents like iodine, have demonstrated enhanced antimicrobial properties. These compounds have shown effective minimum inhibitory concentrations against various microbes, suggesting their potential as antimicrobial agents (Desabattina et al., 2014).
Antileishmanial Activity
4-Amino-1,2,4-triazole derivatives have been studied for their antileishmanial activity. Notably, a specific 4-amino-1,2,4-triazole derivative has shown remarkable activity against Leishmania infantum promastigots, indicating potential use in treating leishmaniasis (Süleymanoğlu et al., 2017).
Luminescent Properties
1,2,3-Triazole derivatives have been explored for their luminescent properties, particularly in coordination with metal complexes such as Cd(II) and Zn(II). These studies have implications for developing materials with unique optical properties (Zhao et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s known that triazole compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been found to have good bioavailability and are metabolized by the body’s enzymatic systems .
Result of Action
Related compounds have been shown to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(4-iodophenyl)-5-methyl-1H-1,2,4-triazole. Factors such as temperature, pH, and the presence of other compounds can affect its stability and efficacy .
Properties
IUPAC Name |
3-(4-iodophenyl)-5-methyl-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN3/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVAFLGPWTUWIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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